molecular formula C₂₂H₂₅F₂NO₄ B1142820 (R,R,S,S)-Nebivolol CAS No. 1360598-84-0

(R,R,S,S)-Nebivolol

Cat. No.: B1142820
CAS No.: 1360598-84-0
M. Wt: 405.44
InChI Key:
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Description

(R,R,S,S)-Nebivolol is a chiral beta-blocker used primarily in the treatment of hypertension and heart failure. It is a selective beta-1 receptor antagonist with vasodilatory properties, which are attributed to its ability to stimulate the release of nitric oxide. The compound is unique due to its stereochemistry, which plays a crucial role in its pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R,S,S)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include the formation of the chiral centers and the coupling of the aromatic and aliphatic moieties. The reaction conditions typically involve the use of chiral catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for the separation of enantiomers and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(R,R,S,S)-Nebivolol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the aromatic ring or the aliphatic side chain.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties.

Scientific Research Applications

(R,R,S,S)-Nebivolol has a wide range of scientific research applications:

    Chemistry: Used as a model compound in stereochemical studies and chiral synthesis.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Extensively researched for its therapeutic effects in cardiovascular diseases, particularly hypertension and heart failure.

    Industry: Utilized in the development of new beta-blockers and vasodilatory agents.

Mechanism of Action

(R,R,S,S)-Nebivolol exerts its effects primarily through the selective blockade of beta-1 adrenergic receptors, leading to a decrease in heart rate and myocardial contractility. Additionally, it stimulates the release of nitric oxide from endothelial cells, causing vasodilation. The molecular targets include beta-1 adrenergic receptors and endothelial nitric oxide synthase (eNOS) pathways.

Comparison with Similar Compounds

Similar Compounds

    Atenolol: Another selective beta-1 blocker but lacks vasodilatory properties.

    Metoprolol: Similar beta-1 selectivity but different pharmacokinetic profile.

    Bisoprolol: Comparable beta-1 selectivity with a longer half-life.

Uniqueness

(R,R,S,S)-Nebivolol is unique due to its dual action as a beta-1 blocker and a nitric oxide releaser, providing both antihypertensive and vasodilatory effects. This dual mechanism distinguishes it from other beta-blockers, making it particularly effective in treating hypertension with fewer side effects related to vasoconstriction.

Properties

CAS No.

1360598-84-0

Molecular Formula

C₂₂H₂₅F₂NO₄

Molecular Weight

405.44

Synonyms

(αR,α’S,2R,2’S)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol;  (R)-1-((R)-6-Fluorochroman-2-yl)-2-(((S)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol

Origin of Product

United States

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